molecular formula C19H17N B13784689 3,5-Bis(benzyl)pyridine CAS No. 85665-54-9

3,5-Bis(benzyl)pyridine

Cat. No.: B13784689
CAS No.: 85665-54-9
M. Wt: 259.3 g/mol
InChI Key: DZTRFEMKGXEPBX-UHFFFAOYSA-N
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Description

3,5-Bis(benzyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two benzyl groups attached to the 3rd and 5th positions of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(benzyl)pyridine typically involves the reaction of pyridine with benzyl halides in the presence of a base. One common method is the base-promoted one-pot synthesis, where aromatic terminal alkynes react with benzamides as the nitrogen source . This method is efficient and provides good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(benzyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3,5-Bis(benzyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(benzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(benzyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

85665-54-9

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

3,5-dibenzylpyridine

InChI

InChI=1S/C19H17N/c1-3-7-16(8-4-1)11-18-13-19(15-20-14-18)12-17-9-5-2-6-10-17/h1-10,13-15H,11-12H2

InChI Key

DZTRFEMKGXEPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)CC3=CC=CC=C3

Origin of Product

United States

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